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molecular formula C10H11NO B7843287 2-(4-Methoxyphenyl)propanenitrile

2-(4-Methoxyphenyl)propanenitrile

Cat. No. B7843287
M. Wt: 161.20 g/mol
InChI Key: MUZYAEDDOSKNRG-UHFFFAOYSA-N
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Patent
US05789423

Procedure details

To a mixture of 4-methoxyphenylacetonitrile (17 g, 0.11 mol) and MeLi (1M; 100 ml, 0.11 mol) in THF (200 ml) was added MeI (32 g, 0.22 mol) at -78° C. After the mixture was stirred for 3 hours, the mixture was poured into H2O (100 ml), and extracted with AcOEt. The combined extracts were dried (Na2SO4), and concentrated to give a yellow oil (20 g), which was purified by a column chromatography on silica gel to give Compound 13 as a colorless oil (11 g, 62%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#[N:11])=[CH:5][CH:4]=1.[Li][CH3:13].CI.O>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:13])[C:10]#[N:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
100 mL
Type
reactant
Smiles
[Li]C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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